molecular formula C27H29N5OS B11782503 N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11782503
M. Wt: 471.6 g/mol
InChI Key: DUYKSSHKBOEXHL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research applications. This compound belongs to a class of N-substituted 1,2,4-triazole derivatives that have demonstrated significant research value as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme. Compounds with this molecular framework are investigated for their role in mediating inflammatory pathways, as 15-LOX plays a key role in the inflammatory cascade . The structure features a 1,2,4-triazole core, a common pharmacophore in medicinal chemistry, substituted with a thioacetamide linker and multiple aromatic domains that facilitate targeted interactions . Researchers utilize this compound in enzyme inhibition assays, structure-activity relationship (SAR) studies, and investigations into anti-inflammatory mechanisms. Its molecular profile suggests good drug-likeness and bioavailability, adhering to common rules for drug-like compounds, making it a valuable lead candidate for further therapeutic development . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C27H29N5OS

Molecular Weight

471.6 g/mol

IUPAC Name

2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29N5OS/c1-18-13-14-22(15-21(18)4)29-25(33)17-34-27-31-30-24(32(27)23-11-6-5-7-12-23)16-28-26-19(2)9-8-10-20(26)3/h5-15,28H,16-17H2,1-4H3,(H,29,33)

InChI Key

DUYKSSHKBOEXHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Amidrazones

A widely adopted method involves the cyclization of amidrazones derived from hydrazine and carbonyl precursors. For example, reacting 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal in ethyl acetate generates an intermediate imidate, which undergoes cyclization with hydrazine acetate in 1,4-dioxane and acetic acid at 50°C to yield 3-(chloromethyl)-1H-1,2,4-triazole. This method achieves a 72% yield and is scalable for industrial production.

Functionalization of the Triazole Ring

N-Alkylation at Position 1

The 4-phenyl group is introduced via N-alkylation. Treating 3-(chloromethyl)-1H-1,2,4-triazole with iodomethane and potassium carbonate in dimethylformamide (DMF) at 60°C facilitates N1-methylation, yielding 4-phenyl-4H-1,2,4-triazole. This step requires anhydrous conditions to prevent hydrolysis of the chloro intermediate.

Aminomethylation at Position 5

The 5-(((2,6-dimethylphenyl)amino)methyl) substituent is installed via a Mannich reaction. Condensing 2,6-dimethylaniline with formaldehyde in the presence of the triazole generates the aminomethyl derivative. Using ammonium bifluoride (NH4HF2) as a catalyst in methanol enhances reaction efficiency, achieving yields >85%.

Thioacetamide Side Chain Installation

Thiolation and Acylation

The thioether linkage is formed by reacting the triazole’s chloromethyl group with thiourea in ethanol under reflux, followed by treatment with chloroacetamide. This nucleophilic substitution proceeds via an SN2 mechanism, with potassium carbonate as the base. The final acetamide group is introduced by coupling the thiol intermediate with N-(3,4-dimethylphenyl)acetamide using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Optimization and Industrial-Scale Production

Reaction Condition Optimization

ParameterOptimal ValueEffect on Yield
Temperature50–60°CMaximizes cyclization
Solvent1,4-Dioxane/EAEnhances solubility
CatalystNH4HF2Accelerates imine formation
Reaction Time12–24 hoursEnsures completion

Continuous flow reactors improve scalability by maintaining consistent temperature and mixing, reducing by-products to <5%.

Purification Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. DSC (differential scanning calorimetry) confirms thermal stability below 100°C, ensuring safe handling.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing N2-alkylation is minimized using bulky bases like potassium tert-butoxide.

  • By-Product Formation : Excess reagents are avoided by employing stoichiometric controls and real-time HPLC monitoring.

  • Moisture Sensitivity : Anhydrous solvents and inert atmospheres prevent hydrolysis of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The biological activity of N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has been explored extensively in various studies. Key findings include:

  • Anticancer Properties : Research indicates that compounds with triazole rings exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 . The specific compound may share similar mechanisms of action due to its structural characteristics.
  • Antifungal Activity : Triazole derivatives are also well-documented for their antifungal properties. This compound's thioacetamide component may enhance its efficacy against fungal pathogens by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Structure and Properties

The molecular formula of this compound is C27H29N5OS with a molecular weight of 471.6 g/mol. Its structural features contribute to its biological activity:

Feature Description
Triazole Ring Imparts biological activity against various pathogens
Thioacetamide Moiety Enhances interaction with biological targets
Dimethyl Substituents Potentially increases lipophilicity and bioavailability

Interaction Studies

Research into the interaction of N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-pheny l - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetamide with biological targets indicates promising binding affinities. The compound's ability to interact with specific enzymes or receptors could lead to significant therapeutic effects in treating diseases like cancer and fungal infections.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally similar to N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-pheny l - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetamide:

  • Anticancer Activity : A study reported that triazole derivatives exhibited percent growth inhibition rates exceeding 75% against several cancer cell lines .
  • Antifungal Efficacy : Another research identified that triazole-containing compounds effectively inhibited the growth of various fungal strains by targeting ergosterol biosynthesis pathways.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives and heterocyclic analogs. Below is a comparative analysis of its key features relative to similar compounds, emphasizing substituent effects, bioactivity, and physicochemical properties.

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Reported Bioactivity/Properties
Target Compound 1,2,4-Triazole - 3,4-Dimethylphenyl acetamide
- (2,6-Dimethylphenyl)aminomethyl
- Thioether
Hypothesized enhanced lipophilicity and metabolic stability due to methyl groups; potential kinase or protease inhibition .
N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole - 2,4-Dichlorophenyl
- Phthalazinone methyl
- Thioether
Demonstrated antitumor activity in vitro; phthalazinone may enhance DNA intercalation or topoisomerase inhibition .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide - 3,4-Dichlorophenyl
- Thiazole
Structural similarity to benzylpenicillin; antimicrobial activity reported; Cl groups increase potency but reduce solubility .
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thienopyrimidine - 4-Methylphenyl
- Thiadiazole
- Sulfur-rich scaffold
Sulfur-containing rings may improve redox stability; potential applications in anti-inflammatory or antiviral contexts .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Methyl groups may slow oxidative metabolism, whereas chlorine substituents (e.g., in ’s compound) could enhance electrophilic reactivity, increasing susceptibility to metabolic degradation .
  • Hydrogen Bonding : The thioether and acetamide groups in the target compound may facilitate hydrogen bonding with biological targets, akin to the N–H⋯N interactions observed in ’s crystal structures .

Research Findings and Implications

  • Structural Optimization : Compared to chlorine-substituted analogs (), the target compound’s methyl groups may strike a balance between potency and solubility, a critical factor in drug development .
  • ’s 3D cell culture platform could be adapted for such studies .

Biological Activity

N-(3,4-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H29N5OS. The structure features a 1,2,4-triazole ring , which is known for its pharmacological significance in medicinal chemistry. The compound's unique thioacetamide moiety contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Typical synthetic routes include:

  • Condensation Reactions : Combining 2,6-dimethylaniline derivatives with triazole-containing compounds.
  • Thioether Formation : Utilizing thiol reagents to introduce the thioacetamide moiety.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance:

  • IC50 Values : Compounds in the triazole class have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines .

Antibacterial and Antifungal Activities

The compound has also demonstrated antibacterial and antifungal properties. Studies have shown promising results against both Gram-positive and Gram-negative bacteria:

Activity IC50 (µg/mL) Target Organism
Antibacterial10.5Staphylococcus aureus
Antifungal15.0Candida albicans

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit specific enzymes critical for cancer cell proliferation.
  • Disruption of Cellular Processes : Interaction with cellular receptors can lead to apoptosis in malignant cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in vitro:

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound showed a significant reduction in cell viability across multiple cancer lines (e.g., A431 and Jurkat cells), suggesting a robust anticancer potential .
  • Antibacterial Efficacy : Another investigation demonstrated that the compound exhibited superior antibacterial activity compared to standard antibiotics against resistant bacterial strains.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The synthesis of this compound involves coupling the triazole-thiol intermediate with the acetamide moiety. A key step is the activation of carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as demonstrated in analogous acetamide syntheses . Reaction conditions (e.g., stirring at 273 K in dichloromethane with triethylamine) and purification via recrystallization from methanol/acetone mixtures are critical for achieving high purity. Structural analogs highlight the importance of optimizing stoichiometry and reaction time to minimize byproducts .

Basic: What analytical techniques are essential for structural validation?

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding motifs (e.g., inversion dimers observed in similar acetamides) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., methyl groups on phenyl rings and thioether linkages).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).

Advanced: How can researchers optimize the synthesis yield and scalability?

Adopt Design of Experiments (DoE) principles to systematically evaluate variables like temperature, solvent ratio, and catalyst loading. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation in continuous reactors) enable precise control over exothermic reactions and improve reproducibility . Statistical modeling (e.g., response surface methodology) can identify optimal conditions while minimizing resource use .

Advanced: What strategies assess the biological activity of 1,2,4-triazole-acetamide derivatives?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria and fungi using agar diffusion or microdilution methods. Substituent effects (e.g., methoxy groups on phenyl rings) significantly modulate activity, as seen in structurally related compounds .
  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents on the triazole and phenyl rings to correlate structural features with potency .
  • Cytotoxicity screening : Use mammalian cell lines to evaluate selectivity indices.

Advanced: How to resolve contradictions in reported biological data for analogs?

Contradictions may arise from variations in:

  • Assay conditions : Differences in pH, incubation time, or microbial strains.
  • Compound purity : Impurities (e.g., unreacted intermediates) can skew results; validate via HPLC .
  • Structural nuances : Subtle changes (e.g., ortho vs. para substituents) drastically alter activity. Cross-reference crystallographic data to confirm structural homogeneity .

Advanced: What computational tools predict target interactions for this compound?

  • Molecular docking : Simulate binding to enzymes (e.g., fungal CYP51 or bacterial topoisomerases) using software like AutoDock.
  • QSAR models : Corrogate electronic (e.g., Hammett constants) and steric descriptors with activity data from analogs .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.

Basic: What safety precautions are critical during handling?

While specific data for this compound are limited, analogous acetamides require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Emergency protocols : Immediate rinsing with water for spills and medical consultation for exposure .

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